molecular formula C15H14BrNO2 B390419 4-bromo-N-(2-ethoxyphenyl)benzamide CAS No. 346690-21-9

4-bromo-N-(2-ethoxyphenyl)benzamide

Cat. No.: B390419
CAS No.: 346690-21-9
M. Wt: 320.18g/mol
InChI Key: KEIVPXOXIHITTG-UHFFFAOYSA-N
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Description

4-bromo-N-(2-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 4-position and an ethoxyphenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

4-bromo-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-ethoxyphenyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-phenylbenzamide: Similar structure but lacks the ethoxy group, which may affect its reactivity and binding properties.

    4-chloro-N-(2-ethoxyphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.

Uniqueness

4-bromo-N-(2-ethoxyphenyl)benzamide is unique due to the presence of both the bromine atom and the ethoxyphenyl group

Biological Activity

4-Bromo-N-(2-ethoxyphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18BrNO\text{C}_{16}\text{H}_{18}\text{Br}\text{N}\text{O}

This compound features a bromine atom at the para position relative to an amide group, which is linked to a 2-ethoxyphenyl group. The presence of the bromine atom is significant as it may enhance the compound's biological activity through various mechanisms.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, studies have demonstrated that similar brominated benzamides possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum effect .

2. Anticancer Activity

This compound has been studied for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. The compound has shown promising results in vitro against breast cancer (MCF-7) and other tumor cell lines. In one study, it was reported that related compounds demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative effects .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-70.025Inhibition of tubulin polymerization
MDA-MB-2310.033Induction of apoptosis and cell cycle arrest
HCT1160.040Disruption of microtubule dynamics

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer cell proliferation, which could reverse transformed phenotypes in certain cell types .
  • Tubulin Interaction : Similar compounds have been shown to interact with tubulin, leading to destabilization of microtubules, which is critical for mitosis .
  • Cell Cycle Arrest : Flow cytometry analyses have indicated that treatment with this compound can lead to G2/M phase arrest in cancer cells, promoting apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 xenografts in mice, administration of the compound resulted in a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .
  • In Vivo Efficacy : A model using HCT116 colorectal cancer cells showed that treatment with the compound led to a marked decrease in tumor growth rates and improved survival outcomes for treated animals compared to untreated controls.

Properties

IUPAC Name

4-bromo-N-(2-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIVPXOXIHITTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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